2,4,6-Trimethylaniline;2,4,6-trinitrophenol
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Overview
Description
2,4,6-Trimethylaniline: and 2,4,6-Trinitrophenol are two distinct organic compounds with significant applications in various fields2,4,6-Trimethylaniline is an aromatic amine, commercially important as a precursor to dyes
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Nitration of Mesitylene: This method involves the nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline.
Catalytic Hydrogenation: Another method involves the nitration of mesitylene using a mixture of sulfuric acid and nitric acid, followed by catalytic hydrogenation using a nickel catalyst.
Industrial Production Methods:
Iron Powder Reduction: This traditional method uses iron powder to reduce the nitro compound to the amine, although it has lower yield and purity.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The synthesis involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, introducing nitro groups onto the phenol ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: It undergoes condensation with glyoxal to form glyoxal-bis(mesitylimine), a precursor to N-heterocyclic carbenes.
Substitution Reactions: It can react with various aldehydes to form Schiff bases.
Common Reagents and Conditions:
Glyoxal: Used in condensation reactions to form diimine ligands.
Aldehydes: Used in the formation of Schiff bases.
Major Products:
Glyoxal-bis(mesitylimine): A yellow solid used as a precursor to N-heterocyclic carbenes.
Schiff Bases: Formed by condensation with aldehydes.
Types of Reactions:
Explosive Decomposition: It decomposes explosively under heat or shock.
Acid-Base Reactions: It reacts with bases to form picrate salts.
Common Reagents and Conditions:
Sulfuric Acid and Nitric Acid: Used in the nitration process.
Bases: Used to form picrate salts.
Major Products:
Picrate Salts: Formed by reacting with bases.
Scientific Research Applications
2,4,6-Trimethylaniline
Dye Precursor: Used in the production of various dyes.
Catalyst Preparation: Used in the synthesis of Grubbs’ catalyst.
Ligand Formation: Involved in the preparation of bulky ligands for coordination chemistry.
2,4,6-Trinitrophenol
Explosives: Widely used as a high explosive.
Dyeing: Historically used in dyeing silk and other materials.
Electrochemical Sensors: Used in the development of sensors for detecting environmental pollutants.
Mechanism of Action
2,4,6-Trimethylaniline
Ligand Formation: Acts as a building block for bulky ligands, facilitating various catalytic processes.
2,4,6-Trinitrophenol
Comparison with Similar Compounds
2,4,6-Trimethylaniline
Similar Compounds: Aniline, 2,4,6-Trimethylbenzenamine, Mesitylamine.
Uniqueness: The presence of three methyl groups makes it a valuable precursor for bulky ligands.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-Dinitrophenol, 2,6-Dinitrophenol.
Uniqueness: Its high nitration level makes it one of the most acidic phenols and a powerful explosive.
Properties
CAS No. |
94695-89-3 |
---|---|
Molecular Formula |
C15H16N4O7 |
Molecular Weight |
364.31 g/mol |
IUPAC Name |
2,4,6-trimethylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-6-4-7(2)9(10)8(3)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5H,10H2,1-3H3;1-2,10H |
InChI Key |
JVQNRIISZBKPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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